
7beta,13-Dihydroxykaurenolide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7beta,13-Dihydroxykaurenolide, also known as DHK, is a natural product found in the leaves of the plant Isodon excisoides. It belongs to the class of diterpenoids and has been found to possess various biological activities. DHK has been synthesized in the laboratory, and its synthesis method has been optimized to improve yield and purity.
科学的研究の応用
7beta,13-Dihydroxykaurenolide has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis. 7beta,13-Dihydroxykaurenolide has also been found to inhibit the replication of the hepatitis B virus and the influenza virus. Furthermore, 7beta,13-Dihydroxykaurenolide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of 7beta,13-Dihydroxykaurenolide is not fully understood. However, it has been suggested that 7beta,13-Dihydroxykaurenolide may exert its biological effects by modulating various signaling pathways, including the NF-kappaB pathway and the JAK/STAT pathway. 7beta,13-Dihydroxykaurenolide has also been found to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
7beta,13-Dihydroxykaurenolide has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and reduce inflammation. 7beta,13-Dihydroxykaurenolide has also been found to inhibit angiogenesis, which is the formation of new blood vessels, and reduce tumor growth. Furthermore, 7beta,13-Dihydroxykaurenolide has been found to improve cognitive function and memory in animal models.
実験室実験の利点と制限
7beta,13-Dihydroxykaurenolide has several advantages for lab experiments. It is readily available in large quantities, and its synthesis method has been optimized to improve yield and purity. 7beta,13-Dihydroxykaurenolide has also been found to have low toxicity and is well-tolerated in animal models. However, 7beta,13-Dihydroxykaurenolide has some limitations for lab experiments. It is unstable in aqueous solutions and may require the use of organic solvents. Furthermore, 7beta,13-Dihydroxykaurenolide may require further optimization of its chemical structure to improve its potency and selectivity.
将来の方向性
There are several future directions for the research on 7beta,13-Dihydroxykaurenolide. One direction is to further investigate the mechanism of action of 7beta,13-Dihydroxykaurenolide and its effects on various signaling pathways. Another direction is to optimize the chemical structure of 7beta,13-Dihydroxykaurenolide to improve its potency and selectivity. Furthermore, 7beta,13-Dihydroxykaurenolide may have potential applications in the treatment of various diseases, including cancer and neurodegenerative diseases. Therefore, future studies should focus on the development of 7beta,13-Dihydroxykaurenolide as a therapeutic agent.
Conclusion:
7beta,13-Dihydroxykaurenolide is a natural product with various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. Its synthesis method has been optimized to improve yield and purity, and its scientific research applications have been extensively studied. 7beta,13-Dihydroxykaurenolide has been found to have low toxicity and is well-tolerated in animal models. However, further research is needed to fully understand the mechanism of action of 7beta,13-Dihydroxykaurenolide and its potential applications in the treatment of various diseases.
合成法
7beta,13-Dihydroxykaurenolide has been synthesized in the laboratory using various methods. One method involves the use of a precursor molecule, kaurene, which is obtained from the plant Isodon excisoides. Kaurene is then subjected to a series of chemical reactions, including oxidation and reduction, to obtain 7beta,13-Dihydroxykaurenolide. The yield and purity of 7beta,13-Dihydroxykaurenolide can be improved by optimizing the reaction conditions and using appropriate catalysts.
特性
CAS番号 |
19018-46-3 |
|---|---|
製品名 |
7beta,13-Dihydroxykaurenolide |
分子式 |
C20H28O4 |
分子量 |
332.4 g/mol |
IUPAC名 |
(1S,2S,5S,8S,9R,10R,13R,17S)-5,9-dihydroxy-1,13-dimethyl-6-methylidene-11-oxapentacyclo[8.6.1.15,8.02,8.013,17]octadecan-12-one |
InChI |
InChI=1S/C20H28O4/c1-11-9-19-10-20(11,23)8-5-12(19)17(2)6-4-7-18(3)14(17)13(15(19)21)24-16(18)22/h12-15,21,23H,1,4-10H2,2-3H3/t12-,13+,14-,15-,17-,18+,19-,20-/m0/s1 |
InChIキー |
URISBDQMKKJOBA-PGEXEGRFSA-N |
異性体SMILES |
C[C@@]12CCC[C@@]3([C@H]1[C@H]([C@@H]([C@]45[C@H]2CC[C@](C4)(C(=C)C5)O)O)OC3=O)C |
SMILES |
CC12CCCC3(C1C(C(C45C2CCC(C4)(C(=C)C5)O)O)OC3=O)C |
正規SMILES |
CC12CCCC3(C1C(C(C45C2CCC(C4)(C(=C)C5)O)O)OC3=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



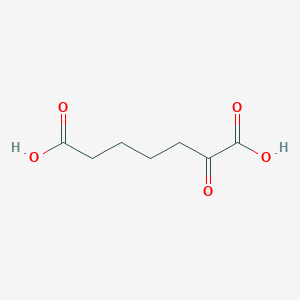
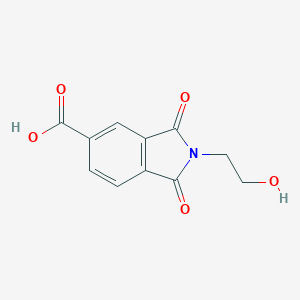


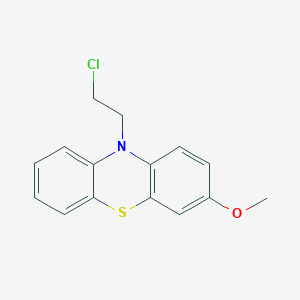

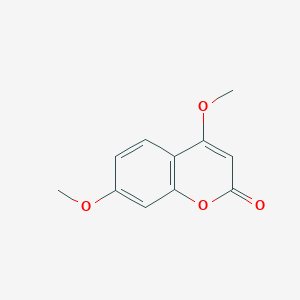
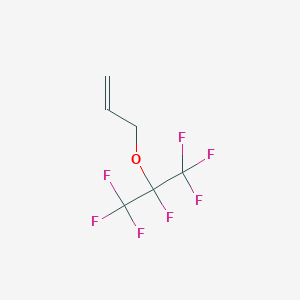

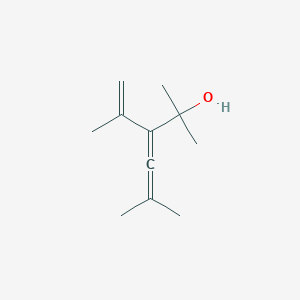
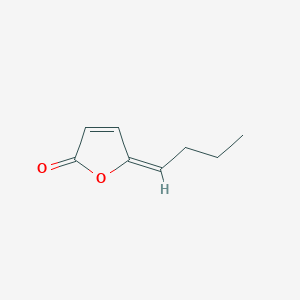
![(6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B100513.png)

![6-Methylimidazo[1,2-b]pyridazine](/img/structure/B100515.png)